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molecular formula C6H11N3O B8773342 2-(4-Amino-3-methyl-pyrazol-1-yl)-ethanol

2-(4-Amino-3-methyl-pyrazol-1-yl)-ethanol

Cat. No. B8773342
M. Wt: 141.17 g/mol
InChI Key: IRRZOHHDQNQJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476294B2

Procedure details

To solution of 3-methyl-4-nitropyrazol-1-yl-acetic acid methylester (ChemCollect, Remscheid, Germany, 297 mg, 1.491 mmol) in THF (12 ml) cooled with an ice-bath was added a 1 M solution of lithium aluminium hydride in THF (1.5 ml, 1.5 mmol). The reaction mixture was stirred 1 h at rt then was added more of the reducing reagent (0.75 ml, 0.75 mmol), stirring 2 h at rt, (1.5 ml, 1.5 mmol), stirring 45 min, (2 ml, 2 mmol) and the reaction mixture was stirred 17 h at rt before being quenched with water and taken in EtOAc. The suspension was filtered and the solid washed with EtOAc. The filtrate was dried over Na2SO4, filtered and evaporated to give crude brown solid. (HPLC: tR 0.85 min (Method A); M+H=142 MS-ES)
Quantity
297 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
reagent
Quantity
0.75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][N:5]1[CH:9]=[C:8]([N+:10]([O-])=O)[C:7]([CH3:13])=[N:6]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[NH2:10][C:8]1[C:7]([CH3:13])=[N:6][N:5]([CH2:4][CH2:3][OH:2])[CH:9]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
297 mg
Type
reactant
Smiles
COC(CN1N=C(C(=C1)[N+](=O)[O-])C)=O
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
reagent
Quantity
0.75 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring 2 h at rt, (1.5 ml, 1.5 mmol),
Duration
2 h
STIRRING
Type
STIRRING
Details
stirring 45 min
Duration
45 min
STIRRING
Type
STIRRING
Details
(2 ml, 2 mmol) and the reaction mixture was stirred 17 h at rt
Duration
17 h
CUSTOM
Type
CUSTOM
Details
before being quenched with water
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the solid washed with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give crude brown solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC=1C(=NN(C1)CCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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